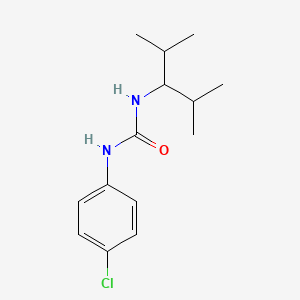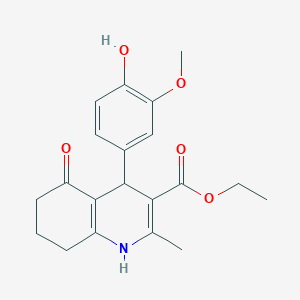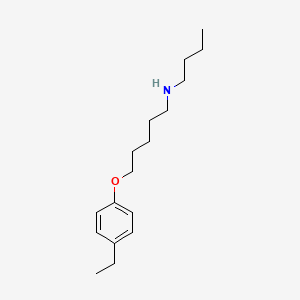![molecular formula C22H26N2O4S B5216640 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is a chemical compound that is commonly used in scientific research. This compound is a derivative of methionine and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the formation of a covalent bond between two amino acids in a protein. This cross-linking occurs between the amino group of lysine or the N-terminus of a protein and the carboxyl group of aspartic acid or glutamic acid. This covalent bond stabilizes the protein-protein interaction and allows for the identification of protein-protein interactions.
Biochemical and Physiological Effects
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of proteins. This inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can result in cell death. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in lab experiments is its specificity for lysine and aspartic acid or glutamic acid residues. This specificity allows for the identification of protein-protein interactions with high accuracy. However, one of the limitations of using this compound is its potential toxicity to cells. The cross-linking of proteins can lead to the formation of protein aggregates, which can be toxic to cells.
未来方向
There are several future directions for the use of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate in scientific research. One direction is the development of new cross-linking reagents with improved specificity and reduced toxicity. Another direction is the use of this compound to study protein-protein interactions in vivo, rather than just in vitro. Additionally, this compound could be used to study the conformational changes in proteins that occur during disease progression, such as in Alzheimer's disease.
合成方法
The synthesis of 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate involves the reaction of N-benzoylmethionine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate.
科学研究应用
2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate is commonly used in scientific research as a tool to study protein-protein interactions. It is used as a cross-linker to covalently link two proteins together, allowing for the identification of protein-protein interactions. This compound has also been used to study the conformational changes in proteins and to determine the binding sites of ligands.
属性
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(17-9-5-3-6-10-17)23-20(25)15-28-22(27)19(13-14-29-2)24-21(26)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNZYDTDDLTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(1-phenylethylamino)ethyl] 2-benzamido-4-methylsulfanylbutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)
